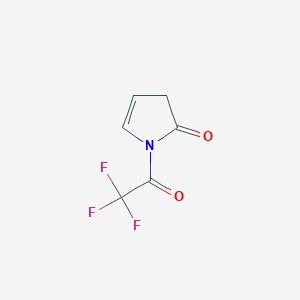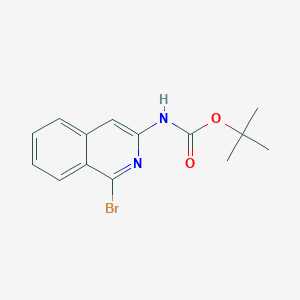
tert-Butyl (1-bromoisoquinolin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (1-bromoisoquinolin-3-yl)carbamate is a chemical compound with the molecular formula C14H15BrN2O2 and a molecular weight of 323.19 g/mol It is a derivative of isoquinoline, featuring a bromine atom at the 1-position and a tert-butyl carbamate group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-bromoisoquinolin-3-yl)carbamate typically involves the bromination of isoquinoline followed by the introduction of the tert-butyl carbamate group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
After bromination, the resulting 1-bromoisoquinoline is reacted with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
tert-Butyl (1-bromoisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isoquinoline ring can undergo oxidation to form quinoline derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding isoquinoline derivative without the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products are isoquinoline derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Quinoline derivatives are the primary products.
Reduction Reactions: The main product is the de-brominated isoquinoline derivative.
科学研究应用
tert-Butyl (1-bromoisoquinolin-3-yl)carbamate has several applications in scientific research:
作用机制
The mechanism of action of tert-Butyl (1-bromoisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinoline ring play crucial roles in its reactivity and biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects .
相似化合物的比较
Similar Compounds
- tert-Butyl (1-chloroisoquinolin-3-yl)carbamate
- tert-Butyl (1-fluoroisoquinolin-3-yl)carbamate
- tert-Butyl (1-iodoisoquinolin-3-yl)carbamate
Uniqueness
tert-Butyl (1-bromoisoquinolin-3-yl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
属性
分子式 |
C14H15BrN2O2 |
|---|---|
分子量 |
323.18 g/mol |
IUPAC 名称 |
tert-butyl N-(1-bromoisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-8-9-6-4-5-7-10(9)12(15)16-11/h4-8H,1-3H3,(H,16,17,18) |
InChI 键 |
YDKYFRBKDJSZAQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


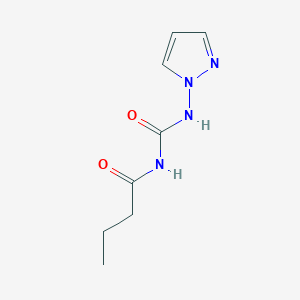
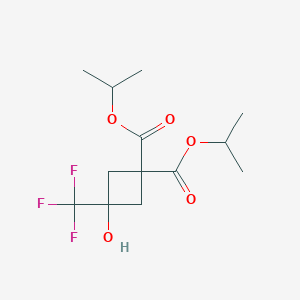
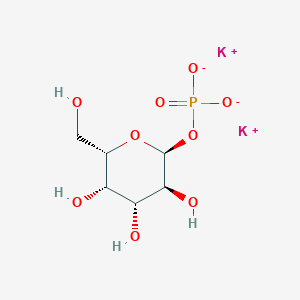
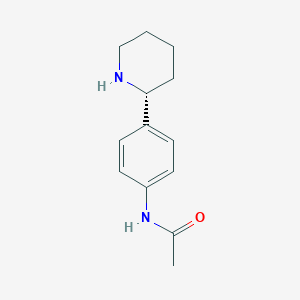
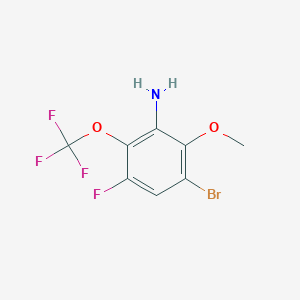
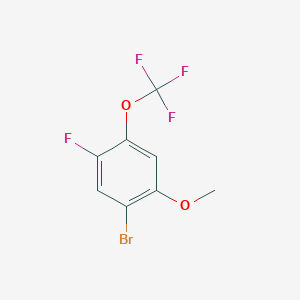
![1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15206659.png)

![1-(Dibenzo[b,d]furan-3-yl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one](/img/structure/B15206668.png)
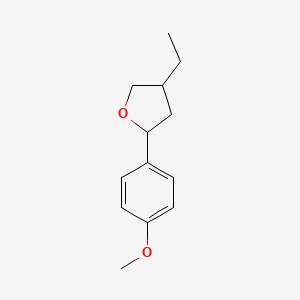
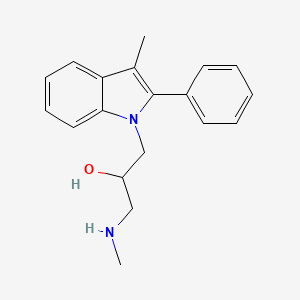
![Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15206713.png)
